molecular formula C24H26N2O5S B3975263 N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide

Cat. No.: B3975263
M. Wt: 454.5 g/mol
InChI Key: ZSTQBEVUJOQXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a methoxy group, and a phenoxybenzamide structure, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S/c1-4-26(5-2)32(28,29)19-15-16-23(30-3)21(17-19)25-24(27)20-13-9-10-14-22(20)31-18-11-7-6-8-12-18/h6-17H,4-5H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTQBEVUJOQXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 5-amino-2-methoxybenzenesulfonamide with diethylamine in the presence of a suitable catalyst to form the diethylamino sulfonyl derivative.

    Coupling with Phenoxybenzoyl Chloride: The intermediate product is then reacted with 2-phenoxybenzoyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Continuous flow reactors and automated synthesis systems can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a precursor for developing new pharmaceuticals.

Medicine

The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its sulfonamide group is known for its antibacterial properties, which could be explored further.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, inhibiting enzyme activity. The methoxy and phenoxy groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-{5-[(dimethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide: Similar structure but with dimethylamino instead of diethylamino.

    N-{5-[(diethylamino)sulfonyl]-2-hydroxyphenyl}-2-phenoxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-chlorobenzamide: Similar structure but with a chloro group instead of a phenoxy group.

Uniqueness

N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide is unique due to its combination of functional groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it versatile for various chemical reactions and applications, distinguishing it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.